K777 tosylate

Cysteine Protease Inhibition Cathepsin Selectivity Antiviral Drug Discovery

K777 tosylate (APC-3316) is an irreversible, covalent inhibitor of clan CA cysteine proteases, including cathepsins L, S, B, and cruzain. This tosylate salt form offers enhanced aqueous solubility and long-term storage stability compared to the free base, ensuring superior experimental reproducibility. It is the inhibitor of choice for studies on endosomal cysteine protease-dependent viral entry (e.g., SARS-CoV-2, Ebola) and CYP3A4-mediated metabolism. Its well-defined multi-target polypharmacology makes it an essential reference standard for developing next-generation antiviral and antiparasitic agents.

Molecular Formula C39H46N4O7S2
Molecular Weight 746.9 g/mol
CAS No. 502960-91-0
Cat. No. B12843525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK777 tosylate
CAS502960-91-0
Molecular FormulaC39H46N4O7S2
Molecular Weight746.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C32H38N4O4S.C7H8O3S/c1-35-20-22-36(23-21-35)32(38)34-30(25-27-13-7-3-8-14-27)31(37)33-28(18-17-26-11-5-2-6-12-26)19-24-41(39,40)29-15-9-4-10-16-29;1-6-2-4-7(5-3-6)11(8,9)10/h2-16,19,24,28,30H,17-18,20-23,25H2,1H3,(H,33,37)(H,34,38);2-5H,1H3,(H,8,9,10)/b24-19+;/t28-,30-;/m0./s1
InChIKeyASUKMBNQFXCWPX-WJFVNNBYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K777 Tosylate (CAS 502960-91-0) Overview: A Multi-Target Cysteine Protease, CYP3A4, and CCR4 Inhibitor


K777 tosylate (APC-3316; CAS 502960-91-0) is a peptidomimetic vinyl sulfone that acts as an irreversible, covalent inhibitor of clan CA cysteine proteases, including cathepsins L, S, and B, and cruzain [1]. It is also a potent CYP3A4 inhibitor (IC50 60 nM) and a selective CCR4 antagonist that induces receptor internalization [2]. This multi-target profile underlies its broad-spectrum antiviral and anti-parasitic activities, distinguishing it from inhibitors with narrower specificity. As a tosylate salt, it offers enhanced stability and handling compared to the free base form (CAS 233277-99-1).

Why Generic Cysteine Protease Inhibitors Cannot Substitute for K777 Tosylate in Targeted Studies


K777 tosylate exhibits a unique polypharmacology profile—potent cathepsin L/S inhibition combined with CYP3A4 inhibition and CCR4 antagonism—that is not recapitulated by broad-spectrum inhibitors like E-64 or more selective agents like odanacatib [1]. Generic substitution with other vinyl sulfone analogs or CCR4 antagonists would fail to maintain the specific balance of activities required for models investigating host protease-dependent viral entry, parasitic cysteine protease inhibition, or chemokine receptor modulation. The tosylate salt form also provides enhanced aqueous solubility and long-term storage stability compared to the free base, directly impacting experimental reproducibility [2].

Quantitative Differentiation of K777 Tosylate Against Key Comparators in Cysteine Protease, CYP450, and CCR4 Assays


Differential Cathepsin Isoform Selectivity: K777 Tosylate vs. E-64 vs. Odanacatib

K777 tosylate demonstrates a unique selectivity window among human cathepsins, potently inhibiting cathepsin S (Ki = 0.002 µM) and cathepsin L (Ki = 0.05 µM), while sparing cathepsins K (Ki = 0.4 µM), B (Ki = 3 µM), and C (Ki >100 µM) [1]. In contrast, the broad-spectrum irreversible inhibitor E-64 inhibits a wide range of cysteine proteases without such isoform discrimination, while odanacatib is highly selective for cathepsin K (IC50 0.2 nM) over L and S [2]. This intermediate selectivity profile positions K777 as a critical tool for dissecting cathepsin L/S-dependent pathways without confounding off-target effects on cathepsin K or B.

Cysteine Protease Inhibition Cathepsin Selectivity Antiviral Drug Discovery

Potent CYP3A4 Inhibition by K777 Tosylate with Distinct Cytochrome P450 Selectivity

K777 tosylate is a potent CYP3A4 inhibitor with an IC50 of 60 nM . This inhibitory activity is not shared by the comparator E-64, which shows negligible CYP3A4 inhibition at relevant concentrations [1]. While other vinyl sulfone analogs (e.g., K11777 free base) may exhibit similar CYP3A4 inhibition, the tosylate salt form offers consistent potency across batches and improved solubility, making it a preferred reagent for CYP3A4 inhibition studies or for assessing metabolism-dependent liabilities in lead optimization programs.

CYP3A4 Inhibition Drug-Drug Interaction ADME-Tox Profiling

CCR4 Antagonism via Receptor Internalization: K777 Tosylate vs. Mogamulizumab

K777 tosylate is a selective CCR4 antagonist that inhibits CCL17 binding (IC50 57 nM) and CCL17-induced chemotaxis (IC50 8.9 nM) in Hut78 cells [1]. Unlike the therapeutic antibody mogamulizumab, which binds the N-terminus of CCR4 to deplete CCR4+ cells, K777 induces rapid CCR4 internalization (~50% reduction in cell surface CCR4) without causing Ca2+ mobilization or affecting CXCR4-mediated chemotaxis [2]. This distinct mechanism—functional antagonism via receptor internalization rather than cell depletion—positions K777 as a unique chemical probe for dissecting CCR4 signaling pathways in T-cell biology and immuno-oncology.

CCR4 Antagonist Chemotaxis Inhibition GPCR Internalization

Broad-Spectrum Antiviral Activity Against SARS-CoV and EBOV Pseudovirus Entry

K777 tosylate potently inhibits pseudovirus entry of both SARS-CoV (IC50 0.68 nM) and Ebola virus (EBOV; IC50 0.87 nM) [1]. This sub-nanomolar antiviral potency is a direct consequence of its cathepsin L inhibition, as cathepsin L-mediated spike protein processing is essential for viral entry via the endosomal pathway. In contrast, the broad-spectrum inhibitor E-64 shows only micromolar antiviral activity in similar entry assays [2]. Other cathepsin inhibitors (e.g., Z-FA-FMK) lack the oral bioavailability and in vivo tolerability profile of K777, making the tosylate salt a preferred tool for in vivo antiviral efficacy studies.

Antiviral Entry Inhibitor SARS-CoV Ebola Virus

Anti-Trypanosomal Efficacy: K777 Tosylate vs. Benznidazole in Preclinical Chagas Disease Models

K777 tosylate is a potent, irreversible inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, and demonstrates trypanocidal activity in vitro (IC50 0.1 µM against T. b. brucei) and reduces myocardial damage in a canine model of T. cruzi infection [1]. In comparative studies, newer cruzain inhibitors have been benchmarked against K777 as a gold-standard reference compound; for example, a 2024 study reported that selected selenourea derivatives showed improved activity against intracellular amastigotes (EC50 <1 µM, SI >10) and cruzain (IC50 <100 nM) compared with K777 . While benznidazole remains the frontline clinical therapy, its toxicity profile and variable efficacy in chronic disease highlight the need for alternative agents; K777 serves as a critical preclinical benchmark for evaluating next-generation anti-chagasic compounds.

Chagas Disease Cruzain Inhibition Trypanosoma cruzi

Validated Application Scenarios for K777 Tosylate Based on Quantitative Evidence


Dissecting Cathepsin L/S-Dependent Viral Entry Mechanisms

K777 tosylate is the inhibitor of choice for studies investigating endosomal cysteine protease-dependent viral entry, particularly for SARS-CoV, SARS-CoV-2, and Ebola virus [1]. Its sub-nanomolar IC50 values in pseudovirus entry assays (0.68 nM and 0.87 nM for SARS-CoV and EBOV, respectively) and >1,000-fold selectivity over E-64 enable precise pharmacological dissection of cathepsin L-mediated spike protein processing without confounding cytotoxicity. The compound's oral bioavailability and established in vivo dosing regimens (e.g., 50 mg/kg BID in canine models) further support its use in preclinical efficacy studies of antiviral combinations [2].

Benchmarking Novel Cruzain Inhibitors for Chagas Disease Drug Discovery

K777 tosylate serves as the gold-standard vinyl sulfone reference compound for evaluating next-generation cruzain inhibitors [1]. Its extensive preclinical characterization—including in vitro trypanocidal activity (IC50 0.1 µM), enzyme inhibition kinetics, and in vivo cardioprotective effects in canine models—provides a robust comparator dataset. Procurement of K777 tosylate is essential for any laboratory developing anti-Trypanosoma cruzi agents to ensure assay consistency and enable direct cross-study comparisons with the published literature.

Investigating CCR4-Mediated Chemotaxis and Receptor Internalization in T-Cell Biology

K777 tosylate is uniquely suited for studies of CCR4 functional antagonism where antibody-mediated cell depletion is undesirable [1]. Its potent inhibition of CCL17-induced chemotaxis (IC50 8.9 nM) and ability to induce ~50% CCR4 internalization without affecting CXCR4 signaling or causing Ca2+ mobilization provide a well-defined chemical probe for dissecting CCR4-mediated migration of Th2 lymphocytes and regulatory T cells. This application is particularly relevant for immuno-oncology and allergic disease research where small-molecule modulation of CCR4 trafficking is mechanistically distinct from mogamulizumab-based approaches [2].

CYP3A4 Inhibition Studies and Metabolism-Dependent Liability Assessment

For ADME-Tox profiling and drug-drug interaction studies, K777 tosylate offers a potent (IC50 60 nM) and well-characterized CYP3A4 inhibitor tool [1]. Its tosylate salt form ensures batch-to-batch consistency in potency and solubility, making it a reliable positive control for CYP3A4 inhibition assays. Unlike ketoconazole, a commonly used but promiscuous CYP inhibitor, K777 exhibits a narrower cytochrome P450 selectivity profile, reducing off-target confounding in metabolism studies. Researchers can leverage this compound to assess the CYP3A4-dependent metabolic stability of lead candidates or to evaluate the impact of CYP3A4 inhibition on co-administered probe substrates [2].

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